molecular formula C10H16 B14745972 3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene CAS No. 1611-25-2

3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene

Cat. No.: B14745972
CAS No.: 1611-25-2
M. Wt: 136.23 g/mol
InChI Key: JQFOHGSWUIXZTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .

Chemical Reactions Analysis

Types of Reactions

Limonene undergoes various chemical reactions, including:

    Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.

    Reduction: Hydrogenation of limonene yields p-menthane.

    Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Carveol, carvone, limonene oxide.

    p-Menthane.

    Substitution: Halogenated limonene derivatives.

Scientific Research Applications

Limonene has a wide range of applications in scientific research:

Mechanism of Action

Limonene exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    α-Pinene: Another monoterpene with a similar structure but different odor and properties.

    β-Pinene: Similar to α-pinene but with a different arrangement of atoms.

    Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.

Uniqueness

Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .

Properties

CAS No.

1611-25-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-methyl-4-prop-1-enylcyclohexene

InChI

InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI Key

JQFOHGSWUIXZTN-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCC=CC1C

Origin of Product

United States

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